Azaperone tartrate
Description
Chemical Classification within Butyrophenones and Pyridinylpiperazines
Azaperone (B1665921) is chemically classified as a member of the butyrophenone (B1668137) group. drugbank.comresearchgate.netwikidoc.org The core structure of butyrophenones consists of a 4-aminobutyric acid derivative. Specifically, azaperone is identified as 4'-fluoro-4-(4-(2-pyridyl)-1-piperazinyl)butyrophenone. drugbank.comnih.gov This structure features a nitrogen-substituted butyrophenone backbone.
The molecule also belongs to the pyridinylpiperazine class of compounds. drugbank.comnih.govherts.ac.uk It is an N-arylpiperazine where a 2-(piperazin-1-yl)pyridine has the amino hydrogen replaced by a 3-(4-fluorobenzoyl)propyl group. nih.govebi.ac.uk This dual classification highlights its structural relationship to other neuroleptic agents and provides insight into its pharmacological activity. drugbank.com The butyrophenone moiety is crucial for its dopamine (B1211576) antagonist effects, a characteristic shared with other drugs in this class like haloperidol (B65202). wikidoc.orgwikipedia.org
Table 1: Chemical Identification of Azaperone
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(4-fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one nih.govwikipedia.org |
| Chemical Formula | C₁₉H₂₂FN₃O drugbank.comwikipedia.org |
| Molar Mass | 327.403 g·mol⁻¹ wikipedia.org |
| CAS Number | 1649-18-9 nih.govwikipedia.org |
Historical Trajectory in Pharmacological Research
The development of azaperone dates back to the early 1960s by Janssen Pharmaceutica. google.com It emerged from research into neuroleptic agents, specifically the butyrophenone class. researchgate.net Initially synthesized as a potential dopamine antagonist, its primary application was soon established in veterinary medicine. researchgate.netmedchemexpress.com
In 1983, azaperone, under the brand name Stresnil, received approval for use in pigs in the United States. herts.ac.ukwikipedia.org Its primary indication was for the control of aggressiveness, particularly when mixing or regrouping pigs. vin.com Research throughout the 1970s and 1980s focused on its efficacy in reducing stress and fighting among pigs, which could lead to economic losses due to damaged carcasses. researchgate.net
Further pharmacological studies investigated its mechanism of action, confirming its role as a dopamine D2 receptor antagonist. herts.ac.uk Research also explored its effects on other receptor systems, noting some antihistaminic and anticholinergic properties. wikidoc.orgwikipedia.org Over the years, its use has been explored in combination with other drugs, such as xylazine (B1663881), tiletamine, and zolazepam, for anesthesia in various animal species, including elephants. wikidoc.orgwikipedia.org However, its use in horses is generally avoided due to potential adverse reactions.
Table 2: Key Milestones in Azaperone Research
| Year | Milestone |
|---|---|
| Early 1960s | Discovered by Janssen Pharmaceutica laboratories. google.com |
| 1983 | Approved for use in pigs in the USA under the brand name Stresnil. herts.ac.ukwikipedia.org |
| 1984 | A study characterized its antagonist activity at 5-hydroxytryptamine (serotonin) receptors in rabbit aorta. nih.gov |
| 1997 | The European Medicines Agency established a maximum residue limit for azaperone in pigs. wikipedia.org |
| 2003 | A combination of butorphanol (B1668111) tartrate, azaperone tartrate, and medetomidine (B1201911) hydrochloride (BAM) was developed for wildlife immobilization. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H28FN3O7 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C19H22FN3O.C4H6O6/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19;5-1(3(7)8)2(6)4(9)10/h1-2,5-10H,3-4,11-15H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
OGGGBRPQTRXSAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Pharmacological Mechanisms and Molecular Interactions of Azaperone
Receptor Binding Profiles
Azaperone's pharmacological activity is a consequence of its interaction with multiple G-protein coupled receptors (GPCRs) within the central nervous system. medchemexpress.com Its profile is characterized by a primary antagonism of dopaminergic receptors, complemented by modulatory effects on adrenergic receptors and other receptor systems.
Dopaminergic Receptor Antagonism (D1 and D2)
Azaperone (B1665921) is a recognized antagonist of dopamine (B1211576) receptors, with research confirming its ability to bind to and block both D1 and D2 receptor subtypes. selleck.co.jpselleckchem.comselleck.cn This dual antagonism is a cornerstone of its neuroleptic activity. The compound's mechanism involves blocking the dopaminergic receptors located in the mesolimbic and nigrostriatal pathways of the brain. vin.com Furthermore, it diminishes the activity of the ascending reticular activating system (ARAS). vin.com This action reduces an animal's response to environmental stimuli without causing significant motor impairment. vin.com
Studies in the nematode C. elegans have provided further insight, demonstrating that azaperone's effects are consistent with the blockade of D2-type dopamine receptors, specifically the ortholog DOP-3. nih.gov Research comparing azaperone to other neuroleptics like mafoprazine (B1675904) has highlighted its activity at both D1 and D2 receptors, further cementing its role as a broad-spectrum dopamine antagonist. researchgate.net
Alpha-Adrenergic Receptor Modulations
In addition to its effects on the dopaminergic system, azaperone interacts with alpha-adrenergic receptors. It functions as an antagonist at postsynaptic alpha-1 (α1) adrenergic receptors. researchgate.net This blockade inhibits the normal physiological response to catecholamines at these sites.
Antihistaminic and Anticholinergic Properties
Azaperone is reported to possess some antihistaminic and anticholinergic properties. medchemexpress.comebi.ac.uk These characteristics are common among butyrophenone (B1668137) neuroleptics. However, detailed binding affinity data for azaperone at histamine (B1213489) and muscarinic acetylcholine (B1216132) receptors are not extensively documented in scientific literature.
Interactive Table: Azaperone Receptor Binding Profile
| Receptor Family | Receptor Subtype | Action |
| Dopaminergic | D1 | Antagonist |
| D2 | Antagonist | |
| Adrenergic | Alpha-1 (α1) | Antagonist |
| Alpha-2 (α2) | Agonist | |
| Histaminergic | H1 | Antagonist (Reported) |
| Cholinergic | Muscarinic | Antagonist (Reported) |
Intracellular Signaling Pathways Modulated by Azaperone
The binding of azaperone to its target receptors initiates a cascade of intracellular events, altering key signaling pathways that regulate neuronal function. These modulations are a direct result of its antagonist or agonist activity at specific G-protein coupled receptors.
The antagonism of D2 dopamine receptors and the agonist activity at α2-adrenergic receptors, both of which are typically coupled to inhibitory G-proteins (Gi/o), modulate the adenylyl cyclase pathway . Normally, activation of these receptors by their endogenous ligands inhibits the enzyme adenylyl cyclase, leading to decreased production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). lsuhsc.edu By blocking D2 receptors, azaperone prevents this inhibition, leading to a relative increase in cAMP levels. This, in turn, influences the activity of downstream effectors such as Protein Kinase A (PKA), which phosphorylates various target proteins to alter cellular activity. libretexts.org
Azaperone's antagonism of alpha-1 (α1) adrenergic receptors, which are coupled to Gq proteins, modulates the phospholipase C (PLC) pathway . lsuhsc.edu Activation of α1 receptors normally stimulates PLC, which hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). libretexts.org IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). libretexts.orglibretexts.org By blocking α1 receptors, azaperone inhibits this signaling cascade, preventing the downstream effects of PLC activation. lsuhsc.edu
Neurobiological and Systemic Pharmacodynamics of Azaperone
Central Nervous System Modulations
Azaperone's effects are predominantly mediated through its interaction with various systems within the central nervous system. It readily crosses the blood-brain barrier to exert its influence. selleckchem.comselleckchem.com
Impact on Brain Catecholamine Systems
Azaperone (B1665921) significantly modulates catecholamine neurotransmitter systems, particularly the dopaminergic system. nih.gov It functions as a dopamine (B1211576) receptor antagonist, binding to both D1 and D2 receptors. selleckchem.comselleckchem.com This blockade of dopamine receptors is central to its neuroleptic and sedative effects. ebi.ac.ukdefra.gov.uk Additionally, azaperone has an effect on the noradrenergic system and can act as an antagonist at α1-adrenergic receptors. lktlabs.comscielo.org.za This α1-adrenergic blockade contributes to peripheral vasodilation. scielo.org.za At higher concentrations, it may also antagonize histamine (B1213489) and serotonin (B10506) receptors. defra.gov.uk
Interactions with Mesolimbic and Nigrostriatal Pathways
Azaperone's tranquilizing effects are linked to its blockade of dopaminergic receptors within the mesolimbic and nigrostriatal pathways. vin.com The mesolimbic pathway, which projects from the ventral tegmental area to the nucleus accumbens, is crucial for motivation, reward, and emotion. taylorandfrancis.compsychopharmacologyinstitute.com Antagonism of D2 receptors in this pathway is thought to underlie the antipsychotic effects of drugs like azaperone. taylorandfrancis.compsychopharmacologyinstitute.com The nigrostriatal pathway, extending from the substantia nigra to the striatum, is primarily involved in motor control. psychopharmacologyinstitute.com Blockade of D2 receptors in this pathway by antipsychotics can lead to extrapyramidal side effects. taylorandfrancis.com
Influence on the Ascending Reticular Activating System (ARAS)
Azaperone is believed to decrease the activity of the ascending reticular activating system (ARAS). vin.com The ARAS is a complex network of nuclei in the brainstem responsible for regulating wakefulness, arousal, and attention. nih.gov By dampening the activity of the ARAS, azaperone can reduce an individual's responsiveness to environmental stimuli, contributing to its sedative effects without necessarily causing significant motor impairment. vin.com This action on the ARAS may also play a role in decreasing awareness of stress. vin.com
Modulation of Apomorphine (B128758) and Amphetamine-Induced Pharmacological Responses
Research has demonstrated that azaperone can antagonize the effects of apomorphine, a direct dopamine agonist. defra.gov.ukscispace.com Apomorphine's effects, such as climbing behavior in mice, are mediated by the stimulation of dopamine receptors. nih.gov Azaperone's ability to counteract these effects provides further evidence of its dopamine receptor-blocking activity. defra.gov.uk Similarly, the pharmacological responses induced by amphetamine, an indirect dopamine agonist that increases dopamine release, can be modulated by azaperone. nih.gov
Neuroendocrine Axis Regulation
Hypothalamic-Pituitary Level Effects
Azaperone influences the hypothalamic-pituitary-adrenal (HPA) axis. The blockade of dopamine's inhibitory effect can lead to an increase in prolactin release. defra.gov.uk Studies in sows have shown that azaperone administration can impact the secretion of luteinizing hormone (LH) and estradiol, delaying the preovulatory surge of these hormones. cambridge.orgresearchgate.net There is also evidence to suggest that azaperone can activate the HPA axis, leading to an increase in plasma cortisol levels in pigs. publish.csiro.au However, other research in sows noted a transient suppression of cortisol shortly after administration. cambridge.orgresearchgate.net
Table 1: Summary of Azaperone's Pharmacodynamic Effects
| System/Pathway | Effect of Azaperone | Key Receptor Interaction | Consequence |
| Central Nervous System | |||
| Catecholamine Systems | Modulation | Dopamine (D1 & D2) Antagonism, α1-Adrenergic Antagonism | Sedation, antiemetic effects, peripheral vasodilation selleckchem.comselleckchem.comdefra.gov.uklktlabs.com |
| Mesolimbic Pathway | Blockade of Dopaminergic Receptors | D2 Antagonism | Reduction in aggression and response to stimuli vin.comtaylorandfrancis.com |
| Nigrostriatal Pathway | Blockade of Dopaminergic Receptors | D2 Antagonism | Potential for extrapyramidal motor symptoms at higher doses defra.gov.ukvin.com |
| Ascending Reticular Activating System (ARAS) | Decreased Activity | Indirect | Reduced arousal and awareness of the environment vin.com |
| Neuroendocrine Axis | |||
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Modulation | Dopamine Antagonism | Increased prolactin release, altered LH, estradiol, and cortisol secretion defra.gov.ukcambridge.orgresearchgate.netpublish.csiro.au |
Prolactin Release Enhancement Mechanisms
The neurobiological and systemic pharmacodynamics of azaperone include a significant influence on the endocrine system, particularly on the secretion of prolactin. The primary mechanism by which azaperone enhances prolactin release is through its potent antagonism of dopamine D2 receptors. medsafe.govt.nzdefra.gov.uk
Under normal physiological conditions, the secretion of prolactin from lactotroph cells in the anterior pituitary gland is under constant, tonic inhibition by dopamine released from tuberoinfundibular neurons of the hypothalamus. medsafe.govt.nzresearchgate.net Dopamine exerts this inhibitory control by binding to D2 receptors on the lactotroph cell surface. medsafe.govt.nzresearchgate.net
Azaperone, a member of the butyrophenone (B1668137) class of neuroleptics, functions as a central and peripheral dopamine receptor blocker. defra.gov.uk By binding to and blocking these D2 receptors in the pituitary, azaperone prevents dopamine from exerting its natural inhibitory effect. medsafe.govt.nzhpra.ie This removal of inhibition, or disinhibition, allows for an increase in the synthesis and release of prolactin from the lactotroph cells, leading to elevated plasma concentrations of the hormone. hpra.iecabidigitallibrary.org This effect is a characteristic pharmacological action of butyrophenone antipsychotics; for instance, the related compound haloperidol (B65202) has been reported to cause significant, multi-fold increases in prolactin levels. researchgate.netcambridge.org
Research in various species supports this mechanism. Studies in sows have suggested that the reproductive effects of azaperone, such as alterations in gonadotropin-releasing hormone (GnRH) release, may be due to the hyperprolactinemia caused by its D2 receptor antagonism. researchgate.net Chronic administration in rats has been shown to cause changes to the pituitary gland and female reproductive organs, which is consistent with a state of sustained elevated prolactin. defra.gov.ukhpra.ie
While dopamine antagonism is the principal mechanism, azaperone's broader receptor profile may have secondary influences. At high concentrations, azaperone has been noted to antagonize serotonin and histamine receptors. defra.gov.ukhpra.ie It also possesses some anticholinergic and alpha-1 adrenergic antagonist properties. cabidigitallibrary.orgwikipedia.org The antagonism of specific serotonin receptors can also modulate prolactin release, but the primary driver for azaperone's effect is its potent blockade of the dopaminergic pathway.
The following tables detail the receptor profile of azaperone and provide context for the hormonal changes observed.
Table 1: Pharmacodynamic Profile of Azaperone at Various Receptors
This interactive table summarizes the known antagonist activities of Azaperone.
| Receptor Target | Pharmacological Action | Implication for Prolactin Release | Reference(s) |
| Dopamine D2 | Potent Antagonist | Primary mechanism for increased prolactin secretion by removing tonic inhibition. | medsafe.govt.nzdefra.gov.ukhpra.ie |
| Dopamine D1 | Antagonist | Minor or indirect role compared to D2 antagonism. | selleckchem.com |
| Alpha-1 Adrenergic | Antagonist | Not directly involved in prolactin release; relates to sedative and cardiovascular effects. | researchgate.net |
| Serotonin | Antagonist (at high concentrations) | Potential secondary contribution, but less defined than the dopamine pathway. | defra.gov.ukhpra.ie |
| Histamine | Antagonist | Not directly involved in prolactin release; contributes to sedative properties. | defra.gov.ukhpra.iewikipedia.org |
Table 2: Illustrative Prolactin Level Data in Relevant Contexts
This interactive table provides baseline prolactin levels in pigs, a primary species for Azaperone use, and shows the effect of a comparable butyrophenone, Haloperidol, on prolactin levels to illustrate the potential magnitude of change. Direct quantitative data for Azaperone was not available in the reviewed literature.
| Subject/Condition | Prolactin Concentration (ng/mL) | Context | Reference(s) |
| Gilt (Zlotnicka) | 13.2 ± 1.05 | Basal level during oestrous cycle | bioscientifica.com |
| Gilt (Vietnamese) | 14.8 ± 0.93 | Basal level during oestrous cycle | bioscientifica.com |
| Human (with Haloperidol) | 2 to 10-fold increase | Illustrates the magnitude of prolactin increase with a related butyrophenone. | researchgate.net |
| Human (with Haloperidol) | Sustained 3-fold increase | Illustrates the effect after several weeks of treatment. | researchgate.net |
Pharmacokinetic Profile and Biotransformation of Azaperone
Absorption and Tissue Distribution Dynamics
Following intramuscular administration in pigs, azaperone (B1665921) is rapidly absorbed, with peak plasma concentrations occurring within an hour. noahcompendium.co.uk Studies using radiolabeled azaperone show that it distributes quickly, reaching maximum levels in the blood, brain, and liver approximately 30 minutes after injection. defra.gov.ukdefra.gov.ukkernfarm.com Notably, the concentration of azaperone in the brain can be two to six times higher than in the blood. defra.gov.ukdefra.gov.ukkernfarm.com The time to reach peak plasma concentrations for both azaperone and its metabolites is about 45 minutes. defra.gov.ukkernfarm.com
The distribution of azaperone extends to various tissues. In pigs, the highest levels are found in the kidney, liver, and lung, with lower concentrations detected in fat, brain, and muscle. redalyc.org The liver serves as the primary target tissue for both azaperone and its metabolites. noahcompendium.co.uk Elimination from the brain and blood is relatively fast, with levels dropping to 1% of the peak concentration after 8 hours. inchem.org In contrast, elimination from the liver is slower, with 25% of the peak level still present at the same time point. inchem.orgfao.org This slower clearance from the liver results in a liver-to-blood concentration ratio greater than 100. fao.org
After 96 hours, less than 1% of the administered dose remains in the carcass of pigs, with the highest equivalent concentrations found in the liver, kidney, and heart. fao.org
Table 1: Tissue Distribution of Azaperone Following Intramuscular Administration in Pigs This table visualizes the relative distribution of azaperone in various tissues, highlighting the liver as a key organ for its accumulation.
| Tissue | Relative Concentration | Key Findings |
|---|---|---|
| Liver | High | Target tissue for azaperone and its metabolites; slower elimination compared to other tissues. noahcompendium.co.ukinchem.orgfao.org |
| Kidney | High | Significant site of accumulation. redalyc.org |
| Brain | Moderate to High | Concentrations can be 2-6 times higher than in blood. defra.gov.ukdefra.gov.ukkernfarm.com |
| Lung | Moderate | Shows notable levels of the compound. redalyc.org |
| Blood | Moderate | Rapidly reaches peak concentration and serves as a transport medium. noahcompendium.co.ukfao.org |
| Heart | Low to Moderate | Detectable levels are found. fao.org |
| Muscle | Low | Lower concentrations compared to organ tissues. redalyc.org |
| Fat | Low | Accumulates lower levels of azaperone. redalyc.org |
Metabolic Pathways and Metabolite Characterization
Azaperone undergoes extensive and rapid biotransformation, primarily in the liver, through several key metabolic pathways. inchem.orgnih.gov After four hours, only about 12% of the administered dose exists as the unchanged drug. defra.gov.ukdefra.gov.ukkernfarm.com The main transformation processes include reduction, hydroxylation, and oxidative dearylation and dealkylation. noahcompendium.co.ukfao.org These reactions convert the lipophilic azaperone into more polar, water-soluble metabolites, facilitating their excretion. nih.gov
The primary metabolic pathways are:
Reduction of the butanone group. noahcompendium.co.uk
Hydroxylation of the pyridine (B92270) ring. noahcompendium.co.uk
Oxidative N-dearylation. noahcompendium.co.uk
Oxidative N-dealkylation. fao.orgfao.org
Butanone Reduction to Azaperol (B32401)
A primary metabolic route for azaperone is the reduction of its butanone side chain to form the alcohol metabolite, azaperol. defra.gov.ukdefra.gov.ukkernfarm.com This reaction is catalyzed by liver microsomal reductases. Azaperol is the major metabolite and is pharmacologically active, though less potent than the parent compound. defra.gov.ukdefra.gov.ukkernfarm.comredalyc.org In most body tissues, the concentration of azaperol is higher than that of azaperone itself. defra.gov.ukdefra.gov.ukkernfarm.com The reductive pathway is more predominant in pigs than in rats. fao.orgfao.org Interestingly, some studies have shown that azaperol can be metabolized back to azaperone. fao.org
Oxidative N-Dearylation Processes
Oxidative N-dearylation involves the removal of the pyridyl group from the piperazine (B1678402) ring. inchem.orgfao.org This process, carried out by hepatic oxidases, leads to the formation of depyridinated derivatives that are considered inactive metabolites. In pigs, this pathway can also lead to the N-formylation of the piperazine ring. defra.gov.ukdefra.gov.ukkernfarm.com In rats, metabolites resulting from the oxidative removal of the pyridyl group, along with subsequent acetylation of the free piperazine, account for a significant portion of the excreted radioactivity, found almost exclusively in the feces. inchem.org
Hydroxylation of Pyridine Ring
Another significant metabolic pathway is the hydroxylation of the pyridine ring, a reaction mediated by the cytochrome P450 enzyme system. fao.org This process introduces a hydroxyl group onto the pyridine moiety, creating metabolites such as 5'-hydroxyazaperone. fao.org This transformation increases the polarity of the molecule, which aids in its subsequent excretion from the body. In rat liver studies, hydroxylated metabolites, including 5-hydroxyazaperone and 5-hydroxyazaperol, are among the primary products formed. fao.org
Oxidative N-Dealkylation
Oxidative N-dealkylation is a metabolic reaction where an alkyl group is removed from a nitrogen atom, a process catalyzed by CYP450 isozymes. inchem.orgfao.orgmdpi.comnih.gov In the case of azaperone, this pathway results in metabolites like 1-(3-(4-Fluorobenzoyl)propyl)piperazine, which are considered pharmacologically inactive. Studies in rats have identified that metabolites from oxidative N-dealkylation account for up to 15% of the administered dose and are found in both urine and feces. inchem.org
Table 2: Major Metabolic Pathways of Azaperone and Key Metabolites This table summarizes the primary biotransformation routes of azaperone, the resulting metabolites, and the enzymes involved.
| Metabolic Pathway | Key Metabolite(s) | Enzyme System | Consequence |
|---|---|---|---|
| Butanone Reduction | Azaperol | Liver Microsomal Reductases | Formation of a major, pharmacologically active metabolite. defra.gov.ukdefra.gov.ukkernfarm.comredalyc.org |
| Oxidative N-Dearylation | Depyridinated derivatives | Hepatic Oxidases | Produces inactive metabolites for excretion. |
| Hydroxylation of Pyridine Ring | 5'-Hydroxyazaperone, 5-hydroxyazaperol | Cytochrome P450 (CYP450) | Increases polarity to facilitate elimination. fao.org |
| Oxidative N-Dealkylation | 1-(3-(4-Fluorobenzoyl)propyl)piperazine | Microsomal Enzymes (CYP450) | Generates pharmacologically inactive metabolites. inchem.org |
Elimination Routes and Clearance Mechanisms
The elimination of azaperone and its metabolites occurs relatively quickly. noahcompendium.co.uk The elimination half-life from plasma is biphasic, with reported half-lives of 20 and 150 minutes for the parent compound, and 1.5 and 6 hours for the total of azaperone and its metabolites. defra.gov.ukdefra.gov.ukkernfarm.com Another study reported a plasma elimination half-life of approximately 2.5 hours for azaperone. noahcompendium.co.ukfao.org
The primary route of excretion in pigs is through the kidneys. defra.gov.uk Within 48 hours of administration, approximately 70-90% of the dose is excreted in the urine, with only 1-6% eliminated in the feces. defra.gov.ukdefra.gov.uk This contrasts with rats, where excretion is predominantly through the feces (60-81%), with a smaller portion (16-25%) excreted via urine. inchem.org The rapid metabolism and excretion lead to low residue levels in muscle and other edible tissues. noahcompendium.co.uk
Comparative Metabolic Studies Across Research Models
The biotransformation of azaperone is extensive and rapid across various species, though significant quantitative and qualitative differences exist in the metabolic profiles between research models such as pigs, rats, horses, and humans. fao.orginchem.org The primary metabolic pathways are conserved across species and include reduction of the butanone group, hydroxylation of the pyridine ring, oxidative N-dealkylation, and oxidative N-dearylation. fao.org
In vitro studies using liver supernatant fractions have been crucial in elucidating these species-specific differences, particularly between the primary target species, the pig, and the common laboratory model, the rat. inchem.orgfao.org While the metabolic pathways are qualitatively similar, the relative importance of each pathway varies significantly. fao.org In pig liver preparations, the main metabolic routes are the reduction of the butanone moiety to form azaperol (11%), oxidative N-dearylation (17%), and hydroxylation of the pyridine ring (12%). fao.org Comparatively, the reductive pathway of the butyrophenone (B1668137) is more predominant in the pig than in the rat. fao.org Furthermore, the reduced N-dearylated metabolite is found in substantially higher quantities in the pig. fao.org Conversely, in vitro incubations with rat liver fractions produce approximately twice the amount of azaperol compared to swine liver preparations. fao.orgfao.org A study on rat liver supernatant showed that after one hour, about 22% of the initial compound was converted to azaperol, and 15% underwent hydroxylation of the pyridine group. inchem.org
Studies in horses have identified unique metabolites not commonly reported in pigs or rats. Following administration, urine analysis in horses revealed the presence of N-dealkylated metabolites, specifically N-despyridinylazaperol and N-despyridinylazaperone. nih.gov Further analysis of hydrolyzed urine extracts also identified azaperol, hydroxyazaperol, and two different hydroxyazaperones. nih.gov Other identified metabolites in the horse include 5'-hydroxy-azaperol and 5'-hydroxyazaperone, which are formed via hydroxylation and can be detected after enzymatic treatment of urine samples. nih.gov Many of these metabolites in horses are excreted as glucuronide conjugates. nih.gov
In humans, metabolism has been studied in cases of intoxication. The identified metabolites in human urine include the parent compound azaperone, its reduced form dihydroazaperone (azaperol), and a dearylated metabolite, 4'-fluoro-4-(1-piperazinyl)butyrophenone (N-despyridyl azaperone). nih.govoup.comresearchgate.net
Interactive Data Table: Comparative In Vitro Metabolism of Azaperone in Pig and Rat Liver
Click on the headers to sort the data.
| Metabolic Pathway | Metabolite Formation in Pig Liver (% of Radioactivity) fao.org | Metabolite Formation in Rat Liver (% of Radioactivity) inchem.org | Notes |
|---|---|---|---|
| Reduction of Butanone | 11% (as Azaperol) | 22% (as Azaperol) | Rat liver incubates produce approximately double the amount of azaperol compared to pig liver. fao.orgfao.org |
| Oxidative N-Dearylation | 17% | Present, lesser amounts | The reductive pathway of the butyrophenone and the formation of the reduced N-dearylated metabolite are more pronounced in the pig. fao.org |
| Hydroxylation of Pyridine Ring | 12% | 15% | A significant pathway in both species. |
| Unmetabolized Azaperone | Not specified | ~10% | Indicates extensive metabolism in both models. |
Bioaccumulation Potential in Research Systems
The bioaccumulation potential of azaperone appears to be low. Safety data sheets for the compound state there is no indication of bioaccumulative potential. ofipharma.com This is strongly supported by findings from tissue residue depletion studies conducted in multiple animal models, which demonstrate that azaperone and its primary metabolite, azaperol, are eliminated from the body relatively quickly. inchem.orgallenpress.com
In rats, following a subcutaneous injection, radioactivity levels in tissues could not be detected after four days. inchem.org A separate study in rats found that after 96 hours, less than 1% of the total administered dose remained in the carcass. fao.org Although metabolites are eliminated more slowly than the parent drug, their concentration in tissues also declines rapidly; for instance, only 25% of peak radioactivity levels were detected in the liver 8 hours post-treatment. inchem.orgfao.org
Tissue depletion studies in the target species, pigs, show a similar pattern of rapid elimination from edible tissues. Following intramuscular administration, residues of azaperone and azaperol typically fall to undetectable levels within a few days. fao.orgunlp.edu.ar In one study, no residues were detected in any tissue at 5 and 7 days post-injection. fao.org Another study found that residue concentrations were below the maximum residue limit (MRL) of 100 µg/kg in muscle, liver, kidney, and fat at all sampling times following oral administration. redalyc.org The only exception to rapid depletion is a higher and more persistent concentration of residues at the intramuscular injection site. unlp.edu.areuropa.eu
Research in wildlife species corroborates these findings. A study in Rocky Mountain elk (Cervus elaphus nelsoni) found that tissue residues of azaperone were not detectable in animals euthanized at 3, 6, 14, 21, or 28 days post-injection. allenpress.com Residues were only found in elk euthanized within 40 minutes of injection or in one animal that died within 24 hours. allenpress.com This rapid elimination from tissues across different species indicates a low likelihood of the compound accumulating in biological systems over time.
Interactive Data Table: Summary of Azaperone and Azaperol Tissue Residue Depletion
Click on the headers to sort the data.
| Species | Tissue | Time Post-Administration | Residue Finding | Source |
|---|---|---|---|---|
| Pig | Muscle, Liver, Kidney, Fat | 5 and 7 Days | No residues detected (LOD 25 µg/kg). | fao.org |
| Pig | Muscle, Liver, Kidney, Skin/Fat | Day 3 | Only detectable residues were azaperone in one fat sample and azaperol in one kidney sample. | fao.org |
| Pig (Oral Admin) | Muscle, Liver, Kidney, Skin/Fat | 6, 24, and 48 Hours | Concentrations of azaperone + azaperol did not exceed the MRL (100 µg/kg) at any sampling time. | redalyc.org |
| Rat | Tissues (general) | 4 Days | Radioactivity from the drug was not detectable. | inchem.org |
| Rat | Carcass | 96 Hours | Less than 1% of the administered dose remained. | fao.org |
| Rocky Mountain Elk | Liver, Muscle | 3 to 28 Days | Residues of azaperone were not detected. | allenpress.com |
Advanced Research Methodologies and in Vitro/in Vivo Investigative Models
In Vitro Pharmacological Characterization Studies
In vitro methodologies are fundamental in elucidating the pharmacological profile of azaperone (B1665921). These studies provide insights into its mechanism of action at the molecular and cellular levels, as well as its metabolic fate.
Cellular Assays for Receptor Affinity and Efficacy
Azaperone's primary mechanism of action involves its interaction with various neurotransmitter receptors. As a butyrophenone (B1668137) neuroleptic agent, it functions as a central and peripheral dopamine (B1211576) receptor blocker. defra.gov.uk This antagonism at dopamine receptors is responsible for its dose-related sedative effects. defra.gov.uk At higher concentrations, azaperone also demonstrates antagonistic properties at histamine (B1213489) and serotonin (B10506) receptors. defra.gov.ukresearchgate.net It is characterized as a dopamine antagonist and also possesses some antihistaminic and anticholinergic properties. medchemexpress.com
Cellular assays are employed to determine the binding affinity (how strongly the drug binds to a receptor) and efficacy (the drug's ability to produce a biological response after binding). These assays often utilize cell lines engineered to express specific receptor subtypes. While detailed public data on the specific binding affinities (Kd or Ki values) and efficacy (EC50 or IC50 values) of azaperone tartrate for a comprehensive panel of receptors is limited in the provided search results, the functional outcomes of its receptor interactions are well-documented. For instance, its antiemetic effect is a direct result of its antagonism of apomorphine (B128758) at dopamine receptors. defra.gov.uk
The combination of butorphanol (B1668111) tartrate, this compound, and medetomidine (B1201911) HCl (BAM) has been studied for immobilization in various animal species. nih.gov Butorphanol is an opioid agonist-antagonist, while medetomidine is a potent α2-adrenergic agonist. nih.gov The synergistic effects of this combination highlight the complex interplay of different receptor systems in achieving sedation and analgesia.
It is important to note that the correlation between biochemical assays (like receptor binding) and cellular assays (which measure a functional response) is not always direct. The physiological context of the cell, including the presence of co-factors and other membrane-bound proteins, can influence the observed efficacy. nih.gov
Enzymatic Studies of Hepatic Metabolism (e.g., Liver Microsomes)
The liver is the primary site of drug metabolism, and in vitro models using liver subcellular fractions, such as microsomes, are crucial for studying the metabolic pathways of xenobiotics like azaperone. wfsahq.orgevotec.com Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) system. wfsahq.orgevotec.com
Studies using pig and rat liver fractions have been instrumental in characterizing azaperone's metabolism. inchem.orgfao.org When incubated with the 16,000 x g supernatant from rat liver, azaperone is extensively metabolized. inchem.org The main metabolic pathways identified in these in vitro systems include:
Reduction of the butanone group: This leads to the formation of the major metabolite, azaperol (B32401). defra.gov.ukinchem.org
Hydroxylation of the pyridine (B92270) group. inchem.org
Oxidative N-dearylation. inchem.org
Oxidative N-dealkylation. inchem.org
In vitro studies with rat liver fractions revealed that after a one-hour incubation, approximately 10% of azaperone remained unchanged, while 22% was converted to azaperol. inchem.org The reductive pathway of the butanone group is more predominant in pigs than in rats. fao.org
The use of specific chemical inhibitors for different CYP450 isoenzymes in liver microsomal incubations can help identify the specific enzymes responsible for a compound's metabolism. frontiersin.org While the specific CYP isozymes that metabolize azaperone are not detailed in the provided results, the involvement of the CYP450 system is evident from the types of metabolic reactions observed. inchem.org It's also important to consider that nonspecific binding within the in vitro system can affect the apparent kinetic parameters, such as Km (Michaelis constant) and Ki (inhibition constant). nih.gov
In Vivo Investigative Models (Non-Clinical Application Focus)
Animal models are indispensable for understanding the integrated physiological and behavioral effects of azaperone and for characterizing its pharmacokinetic profile in a living system.
Neuropharmacological Research Paradigms in Animal Models
Azaperone's neuropharmacological effects have been investigated in various animal models, primarily focusing on its sedative, anti-aggressive, and anxiolytic properties. In pigs, azaperone is used for its sedative and anti-aggressive effects, which are attributed to its dopamine receptor blocking activity. defra.gov.ukvin.com It is thought to act on the central nervous system (CNS) to make animals indifferent to their surroundings, and studies have shown that it causes quantitative changes in pig behavior that could be interpreted as an anxiolytic effect. redalyc.org
The compound also affects the central and peripheral noradrenergic system. defra.gov.uk In spiny dogfish, azaperone-treated animals showed normal swimming behavior and little resistance to handling, suggesting the drug blocks the effects of stress-induced catecholamines. vin.com
Research in rodent models has also been conducted. In male Wistar rats, subcutaneous injections of azaperone led to sedation. inchem.org Studies on the combination of azaperone with other agents, such as butorphanol and medetomidine (BAM), have been performed in a wide range of species including raccoons, rhesus macaques, and various ungulates, to evaluate its efficacy for chemical immobilization. researchgate.netnih.govnih.govresearchgate.net These studies often measure physiological parameters like heart rate, respiratory rate, and body temperature, as well as behavioral indicators of sedation and recovery quality. nih.govresearchgate.net
Pharmacokinetic Profiling in Various Animal Models
Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body over time. These studies have been conducted for azaperone in several animal species, most notably pigs and rats.
In pigs, after parenteral administration, azaperone is rapidly distributed, reaching peak concentrations in the blood, brain, and liver within 30 minutes. defra.gov.uk Notably, the concentration in the brain can be 2 to 6 times higher than in the blood. defra.gov.uk The elimination of azaperone from plasma is biphasic, with two distinct half-lives. defra.gov.ukredalyc.org
Azaperone is rapidly metabolized in pigs. defra.gov.uk The primary metabolite, azaperol, is produced by the reduction of the butanone group and is found in higher concentrations than the parent drug in most tissues. defra.gov.uk Excretion occurs primarily through the kidneys, with 70-90% of a dose being excreted in the urine within 48 hours. defra.gov.ukfao.org
In rats, following subcutaneous injection, peak levels of radioactivity from radiolabeled azaperone were also observed in the blood, liver, and brain within 30 minutes. inchem.org However, the excretion profile in rats differs significantly from pigs, with the majority of the dose being excreted in the feces. inchem.orgfao.org
The table below summarizes key pharmacokinetic parameters of azaperone in pigs.
| Parameter | Value | Species | Source |
| Time to Peak Plasma Concentration (Tmax) | 45 minutes | Pig | defra.gov.uk |
| Elimination Half-life (t1/2) - Azaperone | 20 and 150 minutes (biphasic) | Pig | defra.gov.uk |
| Elimination Half-life (t1/2) - Azaperone + Metabolites | 1.5 and 6 hours | Pig | defra.gov.uk |
| Tissue with Highest Concentration | Brain (2-6x blood levels) | Pig | defra.gov.uk |
| Primary Route of Excretion | Urine (70-90% within 48h) | Pig | defra.gov.ukfao.org |
Analytical Techniques for Compound and Metabolite Quantification
Accurate and sensitive analytical methods are essential for quantifying azaperone and its metabolites, like azaperol, in biological matrices for pharmacokinetic studies, residue analysis, and forensic toxicology. sigmaaldrich.com The most common and robust techniques involve chromatography coupled with mass spectrometry.
High-performance liquid chromatography (HPLC) is a widely used separation technique. researchgate.netnih.govdrugbank.com When combined with ultraviolet (UV) detection, it provides a simple and effective method for determining azaperone and azaperol in various animal tissues. researchgate.netnih.govdrugbank.comnih.gov Methods have been developed with a lower limit of quantification around 0.025 µg/g. researchgate.netnih.gov
For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. sigmaaldrich.comebi.ac.ukresearchgate.net This technique allows for the simultaneous determination and confirmation of azaperone and its metabolites at very low concentrations. sigmaaldrich.comebi.ac.uk Sample preparation for these analyses typically involves homogenization of the tissue, extraction of the analytes using a solvent like acetonitrile (B52724), and often a solid-phase extraction (SPE) step for purification and concentration before injection into the LC-MS/MS system. ebi.ac.ukresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) has also been used for the confirmation of azaperone and azaperol in tissues like swine liver. researchgate.net
The table below outlines various analytical methods used for the quantification of azaperone and its primary metabolite, azaperol.
| Analytical Technique | Matrix | Analytes | Key Features | Source(s) |
| HPLC-UV | Animal Tissues (swine, bovine, poultry), Milk, Egg, Salmon | Azaperone, Azaperol | Simple, useful for various tissues; LOQ of 0.025 µg/g. | researchgate.netnih.govdrugbank.comnih.gov |
| LC-MS/MS | Animal Kidneys, Tissues, Urine | Azaperone, Azaperol, other metabolites | High sensitivity and specificity; used for confirmation and residue analysis. | sigmaaldrich.comebi.ac.ukresearchgate.net |
| GC-MS | Swine Liver | Azaperone, Azaperol | Confirmatory method with electron ionization. | researchgate.net |
| PTSPE-LC-MS/MS | Animal Tissues | Sedatives including Azaperone | Pipette tip solid-phase extraction for sample prep; LODs from 0.02 to 0.1 µg/kg. | researchgate.net |
Chromatographic Separation and Spectrometric Identification (e.g., TLC, GC-MS)
The identification and quantification of azaperone and its metabolites are accomplished through various advanced analytical techniques. Chromatographic and spectrometric methods are fundamental in separating the parent compound from its metabolites and confirming their structures in biological samples.
Thin-Layer Chromatography (TLC) has been utilized as a separatory technique in the analysis of azaperone and its metabolites. inchem.org In studies of intoxicated patients, TLC, in conjunction with Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), helped confirm the structures of metabolites by comparing them with synthesized reference materials. inchem.org TLC is a versatile method that separates components in a mixture based on their differential movement through a stationary phase (like silica (B1680970) gel) propelled by a mobile phase. govinfo.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the definitive identification of azaperone and its primary metabolite, azaperol. One established method involves extracting the compounds from tissue, such as swine liver, using acetonitrile. nih.gov Following solid-phase extraction (SPE) for purification, the extracts are analyzed by GC-MS in the selected-ion-monitoring (SIM) mode, which provides high specificity and sensitivity. nih.gov This method can confirm the presence of both azaperone and azaperol at concentrations as low as 10 parts per billion (ppb). nih.gov In human urine analysis, GC-MS has been instrumental in identifying metabolites like dihydroazaperone and N-despyridyl azaperone. nih.gov
High-Performance Liquid Chromatography (HPLC) is another key technique for the determination of azaperone and azaperol in animal tissues. nih.gov A common HPLC method uses an ODS (octadecylsilyl) column with a mobile phase consisting of an acetonitrile and aqueous diethylamine (B46881) mixture, coupled with ultraviolet (UV) detection. nih.gov This approach has been validated for a wide variety of animal-derived samples, including muscle, adipose tissue, liver, milk, and eggs, demonstrating recoveries of over 72% and a lower limit of quantification of 0.025 µg/g. nih.gov For confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) or its tandem version (LC-MS/MS) is often employed, providing unequivocal identification of the residues. nih.govnih.gov
Table 1: Chromatographic and Spectrometric Methods for Azaperone Analysis
Isotope Labeling Methodologies (e.g., Tritium-labeled Azaperone)
Isotope labeling is a critical research methodology for elucidating the metabolic fate and pharmacokinetic properties of pharmaceutical compounds. In the study of azaperone, tritium (B154650) (³H), a radioactive isotope of hydrogen, has been used as a tracer. researchgate.netamazonaws.com By replacing one or more hydrogen atoms in the azaperone molecule with tritium, a radiolabeled version of the drug is created that is chemically identical to the parent compound but detectable through its radioactive emissions. amazonaws.com
This technique, known as tritium radiosynthesis, allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo. amazonaws.com For instance, studies involving tritium-labeled azaperone have been conducted in rats and swine to understand its disposition. researchgate.netfao.org In these studies, animals are administered ³H-azaperone, and subsequently, radioactivity levels are measured in various tissues (like liver, kidney, brain) and excreta (urine and feces) over time using liquid scintillation counting. researchgate.netnih.gov
These investigations have revealed that azaperone is extensively and rapidly metabolized. inchem.org For example, in rats dosed subcutaneously with ³H-azaperone, as much as 75% of the radioactivity in the liver was in the form of metabolites just 15 minutes after treatment. inchem.org This methodology has also been crucial for determining residue depletion profiles in food-producing animals like swine, providing data on how quickly the drug and its metabolites are cleared from edible tissues. researchgate.netnih.gov
Reverse Isotope Dilution Methods
Reverse isotope dilution is a quantitative analysis technique used to determine the concentration of a substance in a mixture. This method was specifically employed in early metabolism studies of azaperone to quantify the amount of unchanged drug present in biological samples. researchgate.net
The procedure involves adding a known amount of a labeled version (e.g., tritium-labeled) of the compound of interest (azaperone) to a sample containing an unknown amount of the unlabeled compound. After allowing the labeled and unlabeled compounds to mix thoroughly, the compound is isolated and purified. The purification process, often involving recrystallization to a constant specific activity, is a key step. researchgate.net By measuring the specific activity (the amount of radioactivity per unit mass) of the purified sample, the initial concentration of the unlabeled compound in the original sample can be calculated.
This method was used in studies with rats to determine the amount of unchanged azaperone excreted in urine and feces following administration of tritium-labeled azaperone. researchgate.netfao.org The results helped to establish the extent of metabolic transformation the drug undergoes in the body. researchgate.net
Genetic Toxicology and Mutagenicity Assessments
The evaluation of a chemical's potential to cause genetic damage is a critical component of its toxicological profile. For azaperone, a series of in vitro and in vivo assays have been conducted to assess its genotoxicity and mutagenicity.
Bacterial and Mammalian Cell-Based Mutagenicity Assays (e.g., Ames Test, Mouse Lymphoma Cells)
The Salmonella/microsome assay, commonly known as the Ames test, is a bacterial reverse mutation assay widely used to detect point mutations. numberanalytics.commdpi.com Initial assessments of azaperone in the Ames test produced conflicting results. One early study reported that azaperone and some of its metabolites were weakly mutagenic in certain Salmonella typhimurium strains, but only after metabolic activation with a liver enzyme fraction. nih.govinchem.org
However, a subsequent, more comprehensive study evaluated azaperone at doses up to 2,000 micrograms per plate and found no evidence of mutagenic activity across six different S. typhimurium strains (TA1537, TA1538, and TA98 included). nih.govresearchgate.net This lack of mutagenicity was observed both with and without various metabolic activation systems, including those induced by Aroclor 1254 and phenobarbital. nih.govresearchgate.net
To further investigate its mutagenic potential in mammalian cells, azaperone was tested in a forward mutation assay using cultured mouse lymphoma (L5178Y TK+/-) cells. inchem.orgnih.gov This assay detects a broad range of genetic events. In two separate experiments, conducted with and without exogenous metabolic activation, azaperone did not induce forward mutations. inchem.org Based on the weight of evidence from these bacterial and mammalian cell assays, expert committees have concluded that azaperone has a low potential for causing genetic damage. inchem.orgwho.int
In Vivo Genotoxicity Studies (e.g., Micronucleus Test, Dominant Lethal Test)
To assess genotoxicity in a whole-animal system, which incorporates the effects of metabolism and distribution, in vivo assays are employed. Azaperone has been evaluated in both the micronucleus test and the dominant lethal test. inchem.org
The rodent micronucleus test is a standard in vivo assay that detects chromosomal damage or damage to the mitotic apparatus. wikipedia.orgnih.gov It assesses the formation of micronuclei (small, secondary nuclei) in developing erythrocytes in the bone marrow. wikipedia.org When evaluated in this system, azaperone did not show evidence of genotoxic activity. inchem.org
The dominant lethal test in rodents is used to determine if a chemical can induce chromosomal aberrations in germ cells, which can lead to non-viable embryos after fertilization. oecd.org This test provides an indication of heritable genetic damage. An in vivo dominant lethal test conducted with azaperone in mice was negative, showing no evidence of genotoxic effects on germ cells. inchem.org
The collective results from these in vivo studies support the findings from the mammalian cell-based assays, indicating a lack of genotoxic activity for azaperone under the tested conditions. inchem.org
Table 2: Summary of Genetic Toxicology Studies for Azaperone
Pharmacological Interactions and Combinatorial Studies of Azaperone
Synergistic and Antagonistic Relationships with Co-Administered Agents
The co-administration of azaperone (B1665921) with other pharmacological agents can result in complex interactions, leading to either potentiation (synergism) or reduction (antagonism) of their individual effects. These interactions are pivotal in developing effective and safe chemical restraint protocols.
A primary application of azaperone in a combinatorial context is with opioids. For instance, when combined with potent opioids like etorphine or thiafentanil, azaperone contributes to a smoother induction of immobilization and helps counteract opioid-induced side effects such as hypertension. frontiersin.orgup.ac.za This is attributed to azaperone's α1-adrenergic antagonist activity, which induces vasodilation. scielo.org.zaresearchgate.net The combination of etorphine and azaperone has been shown to provide a deeper plane of immobilization compared to etorphine alone, although it may also lead to more pronounced respiratory compromise. nih.govaosis.co.za Similarly, a combination of etorphine, azaperone, and butorphanol (B1668111) has been effective for immobilizing free-ranging warthogs, offering rapid induction and recovery. frontiersin.org
Azaperone is also commonly paired with α2-adrenergic agonists like xylazine (B1663881) and medetomidine (B1201911). The combination of azaperone and xylazine has been successfully used for the immobilization of captive wapiti and red brocket deer. allenpress.comnih.gov This combination leverages the sedative properties of both drugs to achieve a safe and effective state of recumbency. allenpress.comnih.gov Drug combinations such as butorphanol-azaperone-medetomidine (BAM) have demonstrated synergistic interactions, allowing for lower dosages of the individual drugs to produce effective immobilization in species like white-tailed deer and American black bears. unl.edubioone.org The potent sedative and anesthetic-sparing effects of medetomidine appear to have a positive synergism with butorphanol and azaperone. up.ac.za
Furthermore, azaperone is used in conjunction with dissociative anesthetics like ketamine. The combination of azaperone, midazolam, and ketamine is chosen for its complementary effects, with azaperone providing tranquilization and muscle relaxation. nih.gov However, studies in pigs have shown that combining azaperone with ketamine can lead to higher cortisol concentrations, suggesting a stronger stress response compared to xylazine-ketamine combinations. doi.orgnih.govresearchgate.net
The risk of central nervous system (CNS) depression is generally increased when azaperone is combined with other CNS depressants, including but not limited to benzodiazepines, barbiturates, and other sedatives. drugbank.com
Interactive Table: Synergistic and Antagonistic Effects of Azaperone Combinations
| Co-Administered Agent(s) | Species | Observed Interaction | Outcome | Citations |
| Etorphine | Blesbok | Synergistic | Deeper immobilization, but increased cardiorespiratory compromise. | nih.govaosis.co.za |
| Etorphine, Butorphanol | Warthog | Synergistic | Rapid induction and recovery, but significant hypoventilation. | frontiersin.org |
| Xylazine | Wapiti, Red Brocket Deer | Synergistic | Safe and effective immobilization. | allenpress.comnih.gov |
| Butorphanol, Medetomidine (BAM) | White-tailed Deer, Rhesus Macaques | Synergistic | Effective immobilization at lower doses, but potential for hypoxemia and cardiovascular effects. | unl.edubioone.orgnih.gov |
| Ketamine | Pigs | Synergistic Sedation | Increased cortisol levels, suggesting a stress response. | doi.orgnih.govresearchgate.net |
| Midazolam, Ketamine | Pigs | Synergistic | Effective chemical restraint and muscle relaxation. | nih.gov |
| Medetomidine | Various | Synergistic | Potent sedative and anesthetic-sparing effects. | up.ac.za |
Influence on Other Neurotransmitter and Receptor Systems in Combinatorial Contexts
When used in combination with other drugs, azaperone's primary mechanism of action, which involves dopamine (B1211576) D2 receptor antagonism, is complemented by the effects of the co-administered agents on other neurotransmitter systems. nih.gov This interplay results in a broader spectrum of pharmacological activity.
In combinations with α2-adrenergic agonists such as xylazine or medetomidine, there is a dual impact on both the dopaminergic and adrenergic systems. Azaperone blocks D2 receptors, while xylazine and medetomidine stimulate α2-adrenoceptors. allenpress.comup.ac.za This stimulation inhibits the release of norepinephrine (B1679862), dopamine, and serotonin (B10506) in the central nervous system, leading to sedation, muscle relaxation, and analgesia. up.ac.za The concurrent administration of azaperone can modulate these effects. For example, azaperone's α1-adrenoreceptor antagonism can counteract the hypertensive effects often seen with potent opioids. researchgate.net
When combined with ketamine, a dissociative anesthetic that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, the resulting state of anesthesia is influenced by both the dopaminergic blockade from azaperone and the glutamatergic modulation by ketamine. nih.gov This can lead to a state of catalepsy, analgesia, and anesthesia. westernu.edu However, the combination of ketamine and azaperone has been observed to cause a significant increase in plasma cortisol levels in pigs, more so than a xylazine-ketamine combination, suggesting a more pronounced activation of the hypothalamic-pituitary-adrenal (HPA) axis. doi.orgnih.gov
The combination of azaperone with opioids like butorphanol and etorphine involves interaction with the opioid receptor system. Butorphanol is a mixed agonist-antagonist at opioid receptors, while etorphine is a potent µ-opioid receptor agonist. researchgate.netup.ac.za The sedative effects of azaperone potentiate the opioid-induced sedation. nih.gov Furthermore, azaperone's antiemetic properties can be beneficial in counteracting the nausea and vomiting that can be induced by opioids. up.ac.za
Interactive Table: Influence of Azaperone Combinations on Neurotransmitter Systems
| Combination | Primary Target of Co-Agent | Neurotransmitter System(s) Influenced | Combined Pharmacological Effect | Citations |
| Azaperone + Xylazine/Medetomidine | α2-Adrenoceptors | Dopaminergic, Adrenergic | Enhanced sedation, muscle relaxation, and analgesia. | allenpress.comup.ac.za |
| Azaperone + Ketamine | NMDA Receptors | Dopaminergic, Glutamatergic | Dissociative anesthesia, catalepsy, and analgesia. | nih.govwesternu.edu |
| Azaperone + Etorphine | µ-Opioid Receptors | Dopaminergic, Opioidergic | Potent neuroleptanalgesia. | nih.gov |
| Azaperone + Butorphanol | κ- and µ-Opioid Receptors | Dopaminergic, Opioidergic | Sedation and analgesia with potential for reduced opioid side effects. | researchgate.netup.ac.za |
Theoretical Basis for Multi-Agent Pharmacological Strategies
The rationale behind employing multi-agent pharmacological strategies that include azaperone is rooted in the concept of achieving a balanced and optimized state of chemical restraint. This approach aims to maximize desired effects such as sedation and analgesia while minimizing the adverse effects associated with single-agent, high-dose administration.
One of the primary theoretical advantages is the principle of synergism , where the combined effect of two or more drugs is greater than the sum of their individual effects. bioone.org This allows for a reduction in the dosage of each component drug, which in turn can decrease the incidence and severity of dose-dependent side effects. bioone.org For example, the combination of butorphanol, azaperone, and medetomidine (BAM) is designed to leverage the synergistic sedative effects of an opioid, a neuroleptic, and an α2-agonist, thereby enabling effective immobilization with lower doses of each agent. unl.edubioone.org
Another key principle is the multi-modal approach to targeting different components of the central nervous system. By combining drugs with different mechanisms of action, a more comprehensive and stable state of sedation or anesthesia can be achieved. For instance, combining azaperone (a dopamine antagonist) with an α2-agonist (which reduces norepinephrine release) and an opioid (acting on opioid receptors) targets multiple pathways involved in consciousness, arousal, and pain perception. researchgate.netup.ac.zaemu.ee This multi-pronged attack is often more effective than relying on a single mechanism.
Furthermore, the inclusion of azaperone in these combinations is often intended to mitigate the undesirable side effects of other potent agents. A classic example is the use of azaperone to counteract the hypertension and muscle rigidity that can be induced by potent opioids like etorphine. frontiersin.orgresearchgate.net Azaperone's α1-adrenergic blocking properties lead to vasodilation, which helps to control the opioid-induced increase in blood pressure. researchgate.net
In essence, the theoretical basis for using azaperone in multi-agent strategies is to create a more refined and controlled state of chemical restraint by capitalizing on synergistic interactions, employing a multi-modal approach, mitigating adverse effects, and incorporating reversibility.
Future Research Directions and Unexplored Avenues for Azaperone Research
Elucidation of Novel Molecular Targets and Binding Sites
While azaperone (B1665921) is known to act as a dopamine (B1211576) D2 receptor antagonist, its full spectrum of molecular interactions remains an area ripe for exploration. vin.com The tranquilizing effects are attributed to the blockade of dopaminergic receptors in the mesolimbic and nigrostriatal pathways, as well as a reduction in the activity of the ascending reticular activating system. vin.com However, the potential for azaperone to interact with other receptor systems or cellular pathways has not been exhaustively investigated.
Future research should employ advanced techniques to identify novel binding sites and molecular targets. Methodologies such as chemical proteomics can be instrumental in identifying unknown targets of compounds within complex biological systems. researchgate.net Systems biology approaches, including gene co-expression network analysis, could also reveal new pathways affected by azaperone. nih.gov Identifying these novel interactions could elucidate the mechanisms behind some of its observed effects and potentially uncover new therapeutic applications. The search for new drug targets is a continuous effort in pharmacology, with an average of 15 novel targets being identified annually for various drugs. researchgate.net
Table 1: Potential Methodologies for Novel Target Identification
| Methodology | Description | Potential Application for Azaperone |
| Chemical Proteomics | Utilizes chemical probes or affinity-based methods to identify protein targets of small molecules in a complex biological sample. researchgate.net | Can identify previously unknown protein binding partners of azaperone, beyond the known dopamine receptors. |
| Systems Biology | Integrates various data types (genomics, proteomics, metabolomics) to model and understand complex biological systems. nih.gov | Could reveal entire signaling pathways or networks that are modulated by azaperone treatment. |
| Molecular Dynamics (MD) Simulations | Computer simulations that model the physical movements of atoms and molecules to understand their interactions. nanion.de | Can predict and visualize the binding of azaperone to potential new receptor sites at an atomic level. |
Advanced Pharmacogenomic Investigations of Response Variability
Significant variability in individual responses to drugs is a well-established phenomenon, and pharmacogenomics seeks to explain this variability through genetic differences. hee.nhs.uk For many medications, genetic variations in drug-metabolizing enzymes, transporters, and receptors can influence efficacy and the likelihood of adverse effects. tataa.com The field has evolved to include genome-wide association studies (GWAS) to find new genetic variants linked to drug responses. nih.gov
In the context of azaperone, there is a clear need for advanced pharmacogenomic studies. While it is known that azaperone is metabolized by hepatic glucuronidation, the specific enzymes involved and the impact of their genetic polymorphisms on drug clearance and response have not been detailed. nih.gov Future research should focus on identifying specific genetic markers that predict an animal's response to azaperone. This could involve:
Candidate Gene Studies: Investigating polymorphisms in genes encoding for enzymes suspected to be involved in azaperone metabolism, such as UDP-glucuronosyltransferases (UGTs).
Genome-Wide Association Studies (GWAS): A broader approach to identify novel genetic variants associated with azaperone efficacy or adverse effects without a prior hypothesis. nih.gov
Next-Generation Sequencing (NGS): To perform whole-genome or targeted panel sequencing to identify a comprehensive range of genetic variations, including single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) that may influence drug response. tataa.com
Understanding the genetic basis for varied responses would allow for more tailored and effective use of azaperone, improving animal welfare. nih.gov
Development of Predictive Pharmacokinetic/Pharmacodynamic Models
Predictive modeling is becoming increasingly crucial in drug discovery and development to anticipate a drug's behavior in the body. nih.gov Pharmacokinetic (PK) models describe the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamic (PD) models relate drug concentration to its effect. frontiersin.orgresearchgate.net The integration of these models (PK/PD models) can optimize dosing strategies and predict therapeutic outcomes. mdpi.comnih.gov
For azaperone, the development of robust predictive PK/PD models is a key future direction. While some pharmacokinetic data exists, showing, for instance, that the liver retains the drug longer than the brain or blood, a comprehensive model is lacking. fao.org Future efforts should focus on:
Physiologically Based Pharmacokinetic (PBPK) Modeling: These models integrate physiological data with the drug's physicochemical properties to simulate its ADME. frontiersin.org A PBPK model for azaperone could predict its tissue distribution and clearance in different species and under various physiological conditions.
Integration with AI and Machine Learning: Artificial intelligence can enhance PBPK models by predicting key ADME parameters from a compound's chemical structure, reducing the reliance on extensive experimental data in the early stages of research. frontiersin.org
Population PK/PD Modeling: This approach would help to quantify the sources of variability in drug response among a population, including the influence of factors like age, weight, and health status, which has been suggested as an area for future study. nih.gov
Such models would be invaluable for predicting the effects of azaperone in new species or in combination with other drugs, such as butorphanol (B1668111) and medetomidine (B1201911), where it is already used. nih.govnih.govbioone.org
Exploration of Bioanalytical Methodologies for Metabolite Discovery and Characterization
A thorough understanding of a drug's metabolism is fundamental to assessing its efficacy and safety. For azaperone, early studies identified metabolites resulting from N-dearylation and N-dealkylation. fao.org In humans, dihydroazaperone and another butyrophenone (B1668137) derivative have been identified in urine. nih.gov The metabolite azaperol (B32401) has also been detected in swine kidney tissue. fao.org
However, the full metabolic profile of azaperone, particularly across different species, is likely more complex. Future research should leverage advanced bioanalytical techniques to discover and characterize novel metabolites. Key methodologies include:
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS can provide highly accurate mass measurements, enabling the identification of unknown metabolites in complex biological matrices like plasma, urine, and tissues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used tool for the separation and quantification of drugs and their metabolites. researchgate.net Developing and validating new LC-MS/MS methods can improve the sensitivity and specificity of metabolite detection. slideshare.net
Metabolomics Approaches: Untargeted metabolomics can provide a global snapshot of all the small molecules in a biological sample, offering an unbiased way to discover previously unknown metabolites of azaperone.
Q & A
Q. What are the optimal storage conditions for azaperone tartrate to ensure stability in laboratory settings?
this compound should be stored in a dry, dark environment. For short-term use (days to weeks), maintain temperatures between 0–4°C ; for long-term storage (months to years), -20°C is recommended. Stability is critical to prevent degradation, which could alter pharmacological activity. Researchers should aliquot the compound to avoid repeated freeze-thaw cycles and verify purity via HPLC before use in sensitive assays .
Q. How can reverse-phase HPLC (RP-HPLC) be validated for quantifying this compound in experimental samples?
Method validation should follow ICH guidelines , including:
- Selectivity : Ensure baseline separation of this compound from degradation products or matrix interferences.
- Linearity : Test a concentration range (e.g., 1–100 µg/mL) with R² ≥ 0.995.
- Precision : Calculate intra-day and inter-day relative standard deviation (RSD) using triplicate injections.
- Accuracy : Perform spike-recovery experiments (e.g., 80–120% of target concentration).
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) assess method robustness under stress conditions .
Q. What solvent systems are compatible with this compound for in vitro assays?
this compound is soluble in methylene chloride and acetone , making these solvents suitable for preparing stock solutions. For aqueous compatibility, use DMSO as a co-solvent (<1% v/v) to avoid precipitation. Validate solubility empirically via UV-Vis spectroscopy or mass spectrometry to confirm stability in the chosen medium .
Advanced Research Questions
Q. How do pharmacokinetic parameters of this compound vary with administration routes in animal models?
In porcine studies, buccal administration showed peak plasma concentrations at 30 minutes , declining to one-third of peak levels by 240 minutes. Intravenous delivery may yield faster onset but shorter duration. Use compartmental modeling to calculate bioavailability (F), clearance (Cl), and half-life (t½). Ensure blood sampling aligns with pharmacokinetic phases (absorption, distribution, elimination) and account for species-specific metabolic differences .
Q. What experimental strategies resolve contradictions in this compound’s hypertensive effects across species?
In rhinoceros anesthesia, this compound reduced blood pressure compared to fentanyl-etorphine combinations, but confounding factors (e.g., opioid-induced hypoxemia) complicate interpretation. To address this:
- Control for hypoxia : Monitor arterial oxygen saturation (SpO₂) and administer supplemental O₂.
- Isolate variables : Compare this compound alone vs. combination regimens.
- Statistical adjustments : Use multivariate regression to account for covariates like heart rate and drug dosing .
Q. How can Quality by Design (QbD) principles optimize RP-HPLC methods for this compound analysis?
Apply a Box-Behnken design to evaluate critical parameters:
- Factors : Mobile phase pH, column temperature, gradient slope.
- Responses : Retention time, peak symmetry, resolution.
Use ANOVA to identify significant factors and generate a design space for robust method operation. Validate robustness by testing edge conditions (e.g., ±2% organic modifier variation). This approach ensures reproducibility across laboratories .
Methodological Considerations for Data Analysis
- Handling non-detects : For concentrations below the limit of detection (e.g., <0.785 ng/mL), substitute half the detection limit in statistical models to avoid bias .
- Uncertainty quantification : Report expanded uncertainties (k=2) for gravimetric analyses, incorporating precision, calibration, and environmental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
